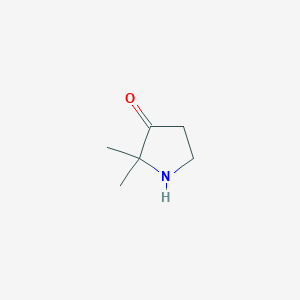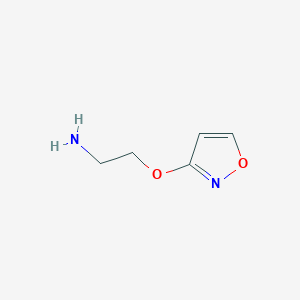![molecular formula C43H51BF4N2O2 B13529936 9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)
9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide is a complex organic molecule characterized by its intricate structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of butoxy and butyl groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The introduction of oxygen atoms into the molecule, often resulting in the formation of oxides or other oxygen-containing compounds.
- Reduction : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
- Substitution : The replacement of one functional group with another, which can occur under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
- Medicine : Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
- Industry : Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-Butoxyethanol : An organic compound with a similar butoxy group, used as a solvent and in various industrial applications .
- 9-Borabicyclo[3.3.1]nonane (9-BBN) : A boron-containing compound used in organic synthesis .
Uniqueness: The uniqueness of 9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C43H51BF4N2O2 |
|---|---|
Poids moléculaire |
714.7 g/mol |
Nom IUPAC |
(2E)-6-butoxy-2-[(2E,4E)-5-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C43H51N2O2.BF4/c1-5-9-28-44-36(32-18-16-20-34-40(46-30-11-7-3)26-24-38(44)42(32)34)22-14-13-15-23-37-33-19-17-21-35-41(47-31-12-8-4)27-25-39(43(33)35)45(37)29-10-6-2;2-1(3,4)5/h13-27H,5-12,28-31H2,1-4H3;/q+1;-1 |
Clé InChI |
NCTUSKWHDCUZCT-UHFFFAOYSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)OCCCC)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)OCCCC)CCCC |
SMILES canonique |
[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)OCCCC)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)OCCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
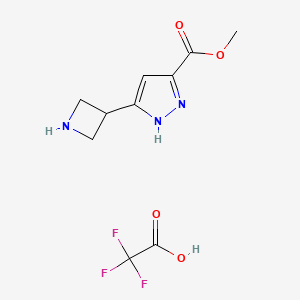
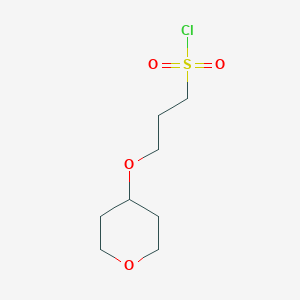
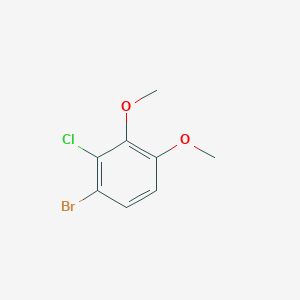
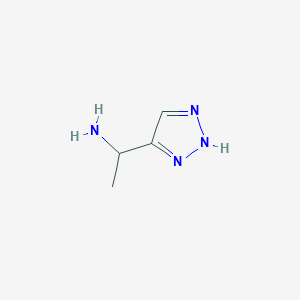
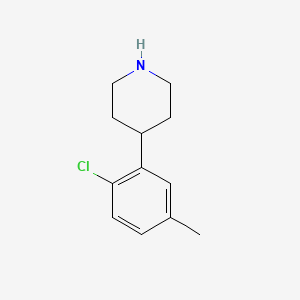

![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)
![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)

